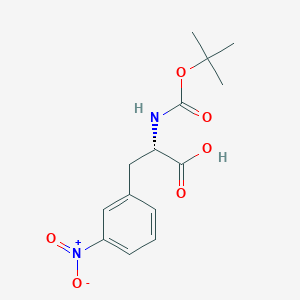

Boc-3-Nitro-L-Phenylalanine

Descripción general

Descripción

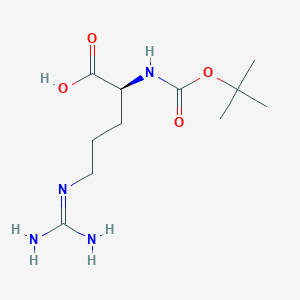

Boc-3-Nitro-L-Phenylalanine is a protected derivative of L-Phenylalanine . It is used in the photocleavage of polypeptide backbones . The molecular formula is C14H18N2O6 .

Synthesis Analysis

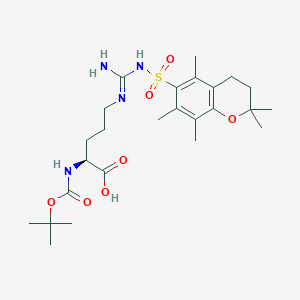

A series of amide derivatives of 4-nitro-l-phenylalanine were synthesized with good yield from 4-nitro-l-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P ®) as a coupling reagent .Molecular Structure Analysis

The molecular structure of Boc-3-Nitro-L-Phenylalanine is represented as CC©©OC(=O)NC(CC1=CC(=CC=C1)N+[O-])C(=O)O .Chemical Reactions Analysis

While specific chemical reactions involving Boc-3-Nitro-L-Phenylalanine are not detailed in the search results, it’s known that this compound is used in the photocleavage of polypeptide backbones .Physical And Chemical Properties Analysis

Boc-3-Nitro-L-Phenylalanine is a white powder with a molecular weight of 310.3 . The assay (HPLC) is ≥94.0% and the Chiral LC is ≥99% (ee). The water content (Karl Fischer Titration) is ≤0.5% .Aplicaciones Científicas De Investigación

Self-Assembly in Nanotechnology

Boc-3-Nitro-L-Phenylalanine: has been studied for its self-assembly properties, which are crucial in nanotechnology. Researchers have found that this compound can form nanotubes that self-assemble into microtapes . This property is significant for creating nanostructures with potential applications in electronics, photonics, and materials science.

Piezoelectric Materials

The self-assembled structures of Boc-3-Nitro-L-Phenylalanine exhibit piezoelectric properties . When embedded into electrospun fibers, these structures can generate high output voltages, which are valuable for sensors, actuators, and energy harvesting devices.

Quantum Confinement Effects

The optical absorption and photoluminescence of Boc-3-Nitro-L-Phenylalanine indicate quantum confinement due to nanostructure formation . This effect is essential for developing new optoelectronic devices, including more efficient solar cells and LEDs.

Biological Studies

The compound’s ability to chelate ferrous ions makes it a powerful tool in biological studies, particularly in researching oxidative damage and its prevention . Understanding iron chelation is vital for developing treatments for diseases caused by iron-induced oxidative stress.

Mecanismo De Acción

Target of Action

Boc-3-Nitro-L-Phenylalanine, also known as Boc-L-3-Nitrophenylalanine, is a compound that primarily targets the formation of nanostructures through self-assembly . The compound’s primary role is to facilitate the formation of nanotubes, which further self-assemble into microtapes .

Mode of Action

The compound interacts with its targets through a process known as self-assembly . This process involves the formation of well-ordered supramolecular structures through low energy interactions, such as van der Waals bonds, electrostatic interactions, hydrogen bonds, and stacking interactions . The self-assembly of Boc-3-Nitro-L-Phenylalanine results in the formation of nanotubes, which further self-assemble into microtapes .

Biochemical Pathways

The biochemical pathways affected by Boc-3-Nitro-L-Phenylalanine involve the formation of nanostructures through self-assembly . The compound’s action on these pathways leads to the formation of nanotubes and microtapes, which are indicative of quantum confinement due to nanostructure formation .

Result of Action

The result of Boc-3-Nitro-L-Phenylalanine’s action is the formation of nanostructures through self-assembly . The compound facilitates the formation of nanotubes, which further self-assemble into microtapes . These structures exhibit step-like peaks in the spectral region of 240–290 nm, indicating quantum confinement due to nanostructure formation .

Action Environment

The action of Boc-3-Nitro-L-Phenylalanine is influenced by environmental factors such as the solvent used . For instance, the compound self-assembles into different structures depending on the solvent . In 1,1,1,3,3,3-hexafluoro-2-propanol/ethanol (water) solvents, it forms nanotubes that self-assemble into microtapes .

Safety and Hazards

Direcciones Futuras

Research has been conducted on the self-assembly of Boc-3-Nitro-L-Phenylalanine and its analogues in solution and into piezoelectric electrospun fibers . This could open up new possibilities for the use of this compound in various applications, including regenerative medicine, fluorescent probes, light energy harvesting, and optical waveguiding .

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTGPXDXLMNQKK-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60927486 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3-Nitro-L-Phenylalanine | |

CAS RN |

131980-29-5 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

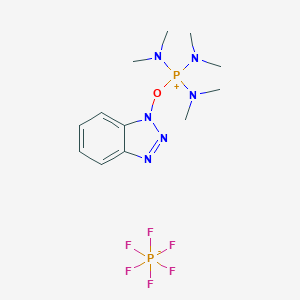

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

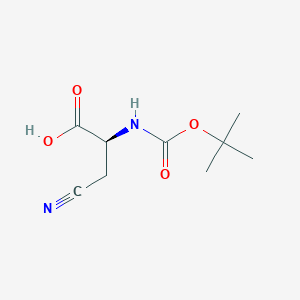

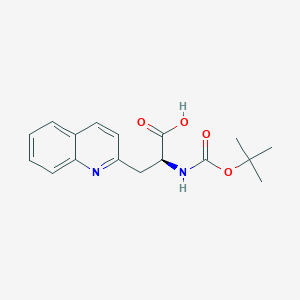

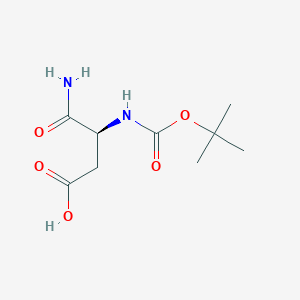

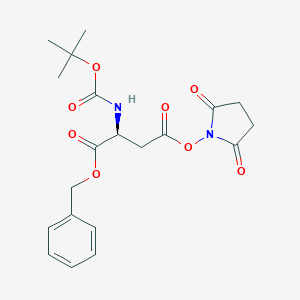

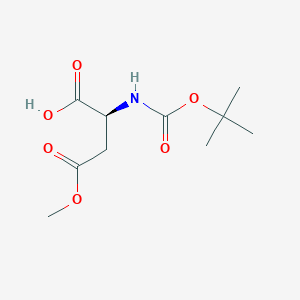

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl (3S)-5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate](/img/structure/B558624.png)

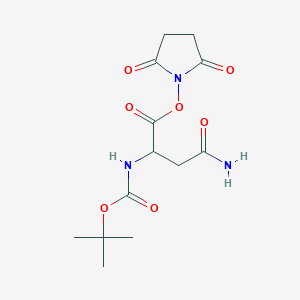

![(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B558627.png)